molecular formula C32H68BF4P B1591628 Trihexyltetradecylphosphonium tetrafluoroborate CAS No. 374683-55-3

Trihexyltetradecylphosphonium tetrafluoroborate

Cat. No.: B1591628
CAS No.: 374683-55-3
M. Wt: 570.7 g/mol
InChI Key: YHQJUXXKYKJFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trihexyltetradecylphosphonium tetrafluoroborate is a type of ionic liquid, which is a salt in the liquid state at room temperature. It is composed of a phosphonium cation and a tetrafluoroborate anion. The molecular formula for this compound is C32H68BF4P . Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexyltetradecylphosphonium tetrafluoroborate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of trihexyltetradecylphosphonium chloride with sodium tetrafluoroborate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is extracted using an organic solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Trihexyltetradecylphosphonium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trihexyltetradecylphosphonium tetrafluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trihexyltetradecylphosphonium tetrafluoroborate is primarily based on its ionic nature. The phosphonium cation interacts with various molecular targets through electrostatic interactions, while the tetrafluoroborate anion provides stability to the compound. These interactions facilitate the compound’s role as a solvent, catalyst, and extractant .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trihexyltetradecylphosphonium tetrafluoroborate is unique due to its combination of a phosphonium cation and a tetrafluoroborate anion, which imparts specific properties such as high thermal stability and low volatility. These properties make it particularly useful in applications requiring high-temperature stability and low vapor pressure .

Properties

IUPAC Name

trihexyl(tetradecyl)phosphanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.BF4/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQJUXXKYKJFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BF4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583409
Record name Trihexyl(tetradecyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374683-55-3
Record name Trihexyl(tetradecyl)phosphonium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374683-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trihexyl(tetradecyl)phosphanium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyltetradecylphosphonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trihexyltetradecylphosphonium tetrafluoroborate
Reactant of Route 2
Reactant of Route 2
Trihexyltetradecylphosphonium tetrafluoroborate
Reactant of Route 3
Reactant of Route 3
Trihexyltetradecylphosphonium tetrafluoroborate
Reactant of Route 4
Reactant of Route 4
Trihexyltetradecylphosphonium tetrafluoroborate
Reactant of Route 5
Trihexyltetradecylphosphonium tetrafluoroborate
Reactant of Route 6
Trihexyltetradecylphosphonium tetrafluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.